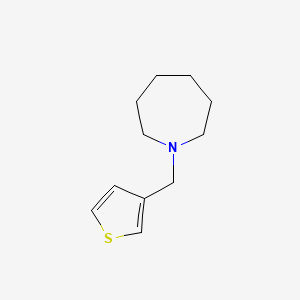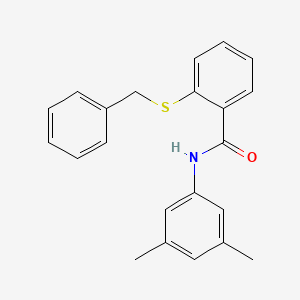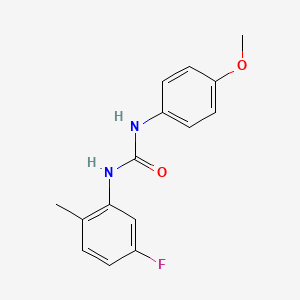
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. It has also been shown to modulate the activity of certain neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in the body. It has been shown to reduce the levels of certain stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in animal models. It has also been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Moreover, it has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine. One area of research is the development of more selective and potent derivatives of this compound for use in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the role of this compound in the regulation of other neurotransmitters and hormones. Additionally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the field of cancer diagnosis and treatment.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. Moreover, it has been studied for its potential use as a diagnostic tool for certain types of cancers. While there are limitations to its use in certain experiments, there are many future directions for research on this compound that may lead to new discoveries in the field of neuroscience and cancer biology.
合成法
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the carbonyl group of the benzoyl chloride reacts with the nitrogen atom of the piperazine ring to form an amide bond. The resulting compound is then purified using column chromatography to obtain the desired product.
科学的研究の応用
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, this compound has been studied for its potential use as a diagnostic tool for certain types of cancers.
特性
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-15(13-17(14)19)18(22)21-11-9-20(10-12-21)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPHQYOGHEJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)




![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)